Vadadustat

Description

Propriétés

IUPAC Name |

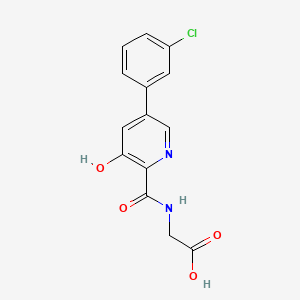

2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRXMPYUTJLTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501179936 | |

| Record name | Vadadustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000025-07-9 | |

| Record name | N-[[5-(3-Chlorophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000025-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vadadustat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000025079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vadadustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vadadustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VADADUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60W9520VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Vadadustat on HIF-1α Stabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadadustat (also known as AKB-6548) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3] It is designed to mimic the body's natural physiological response to high altitude, where lower oxygen availability leads to the stabilization of HIFs. This stabilization orchestrates a coordinated erythropoietic response, primarily through the increased production of endogenous erythropoietin (EPO) and improved iron metabolism.[3][4] This technical guide provides a detailed examination of the molecular mechanism of this compound, focusing on its action on the HIF-1α signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The HIF-1α Signaling Pathway and its Regulation by Prolyl Hydroxylase Domain (PHD) Enzymes

Under normal oxygen conditions (normoxia), HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor, is continuously synthesized and rapidly degraded. This degradation is mediated by a family of prolyl hydroxylase domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3), which are 2-oxoglutarate and iron-dependent dioxygenases.[5][6] These enzymes hydroxylate specific proline residues on HIF-1α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[7] This complex then polyubiquitinates HIF-1α, targeting it for proteasomal degradation.[8]

In hypoxic conditions, the lack of molecular oxygen, a critical substrate for PHD enzymes, leads to their inactivation.[1] This prevents the hydroxylation of HIF-1α, allowing it to escape degradation and accumulate in the cytoplasm. Stabilized HIF-1α then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[6] This transcriptional activation leads to the expression of numerous genes involved in adaptation to hypoxia, including erythropoiesis (e.g., EPO), iron metabolism, and angiogenesis (e.g., VEGF).[1]

Mechanism of Action of this compound

This compound functions as a potent, reversible inhibitor of all three PHD isoforms.[5][9] By binding to the active site of the PHD enzymes, this compound acts as a competitive inhibitor with respect to the co-substrate 2-oxoglutarate.[5][6] The co-crystal structure of this compound with PHD2 reveals that it chelates the catalytic iron atom at the enzyme's active site, effectively blocking its hydroxylase activity even in the presence of normal oxygen levels.[5]

This inhibition of PHD enzymes prevents the hydroxylation and subsequent degradation of HIF-1α. As a result, HIF-1α stabilizes, accumulates, and activates the transcription of its target genes, thereby mimicking a physiological hypoxic response.[1] A key outcome of this action is the dose-dependent increase in the production of endogenous EPO, which stimulates erythropoiesis.[3] Furthermore, this compound-induced HIF-1α stabilization leads to favorable changes in iron metabolism, including a decrease in hepcidin and ferritin levels and an increase in total iron-binding capacity (TIBC), which enhances iron availability for red blood cell production.[3]

Signaling Pathway of this compound-Mediated HIF-1α Stabilization

Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with its molecular targets and its downstream effects.

Table 1: In Vitro Inhibitory Activity of this compound against Human PHD Isoforms

| Parameter | PHD1 | PHD2 | PHD3 | Reference |

| IC50 (nM) | 15.36 (95% CI: 11.96, 19.73) | 11.83 (95% CI: 8.20, 17.07) | 7.63 (95% CI: 7.21, 8.07) | [10] |

| pIC50 | 7.81 (95% CI: 7.71, 7.92) | 7.93 (95% CI: 7.77, 8.09) | 8.12 (95% CI: 8.09, 8.14) | [10] |

| Ki (nM) | 0.19 (95% CI: 0.15, 0.24) | 0.26 (95% CI: 0.18, 0.38) | 0.56 (95% CI: 0.54, 0.59) | [5] |

| pKi | 9.72 (95% CI: 9.61, 9.82) | 9.58 (95% CI: 9.42, 9.74) | 9.25 (95% CI: 9.23, 9.27) | [4][5] |

Data derived from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[10]

Table 2: Effect of this compound on HIF-1α Stabilization and EPO Secretion in Hep3B Cells

| This compound Concentration | HIF-1α Stabilization (pg/µg total protein) | EPO Secretion (mIU/mL) | Reference |

| Vehicle Control | Baseline | Baseline | [5][9] |

| Dose-dependent increase | This compound treatment leads to a time- and concentration-dependent stabilization of HIF-1α. | This compound treatment results in the synthesis and secretion of EPO. | [5][9] |

Note: In preclinical studies using Hep3B (human hepatocellular carcinoma) cells, this compound treatment did not result in detectable levels of vascular endothelial growth factor (VEGF).[5][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

PHD Enzyme Inhibition Assay (TR-FRET)

This assay quantifies the ability of this compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant human PHD enzymes.

Workflow Diagram:

Caption: Workflow for PHD Enzyme Inhibition TR-FRET Assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO). Prepare solutions of recombinant human PHD1, PHD2, or PHD3, a biotinylated HIF-1α peptide substrate, and the VHL-ElonginB-ElonginC (VBC) complex.

-

Enzyme Reaction: In a 384-well plate, add the PHD enzyme, the HIF-1α peptide substrate, and the this compound dilution (or vehicle control).

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic hydroxylation of the HIF-1α peptide.

-

Detection: Stop the reaction and add the VBC complex along with TR-FRET detection reagents (e.g., europium-labeled anti-VBC antibody and streptavidin-allophycocyanin).

-

Signal Measurement: Incubate for a further period (e.g., 60 minutes) to allow for the binding of the VBC complex to the hydroxylated HIF-1α peptide. Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of hydroxylated peptide.

-

Data Analysis: Plot the TR-FRET signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Ki values can be calculated using the Cheng-Prusoff equation.[4][5]

HIF-1α Stabilization by Western Blot

This protocol details the detection of HIF-1α protein accumulation in cultured cells following treatment with this compound.

Workflow Diagram:

Caption: Workflow for HIF-1α Western Blot Analysis.

Methodology:

-

Cell Culture and Treatment: Culture human hepatocellular carcinoma (Hep3B) cells in appropriate media.[5][11] Treat the cells with increasing concentrations of this compound or vehicle control for various time points (e.g., 2, 4, 8, 24 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent ex vivo degradation of HIF-1α, it is crucial to work quickly on ice. Some protocols recommend the inclusion of a metal chelator like cobalt chloride in the lysis buffer to inhibit any residual PHD activity.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe the membrane with an antibody against a loading control (e.g., β-actin or tubulin) to ensure equal protein loading.[13]

Quantification of EPO and VEGF Gene Expression by qPCR

This protocol is for measuring the change in mRNA levels of HIF-1α target genes, EPO and VEGF, in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture Hep3B cells and treat with this compound as described in section 4.2.

-

RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human EPO, VEGF, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[14][15]

-

Primer Sequences: (Example - must be validated)

-

hEPO-F: 5'-GGC TCC TGA GAC CAT CAC TGT-3'

-

hEPO-R: 5'-TCT GCT TCC TCC TCC TCT TCC-3'

-

hVEGF-F: 5'-AGG GCA GAA TCA TCA CGA AGT-3'

-

hVEGF-R: 5'-AGG GTC TCG ATT GGA TGG CA-3'

-

hGAPDH-F: 5'-GAA GGT GAA GGT CGG AGT C-3'

-

hGAPDH-R: 5'-GAA GAT GGT GAT GGG ATT TC-3'

-

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change in mRNA levels in this compound-treated cells compared to vehicle-treated controls.

Conclusion

This compound is a potent inhibitor of PHD enzymes, which acts by stabilizing HIF-1α and HIF-2α.[5][9] This mechanism of action effectively mimics the physiological response to hypoxia, leading to a coordinated increase in endogenous EPO production and improved iron mobilization.[3] The preclinical data demonstrate that this compound is a highly specific and effective agent for stimulating erythropoiesis, with a well-defined molecular mechanism. This in-depth understanding, supported by robust quantitative data and established experimental protocols, provides a strong foundation for its clinical development and application in the treatment of anemia in patients with chronic kidney disease.

References

- 1. haaselab.org [haaselab.org]

- 2. This compound, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Trial of this compound in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ir.akebia.com [ir.akebia.com]

- 11. researchgate.net [researchgate.net]

- 12. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Vadadustat on Iron Metabolism: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-prolyl hydroxylases, this compound stabilizes hypoxia-inducible factors (HIFs), primarily HIF-1α and HIF-2α. This stabilization mimics the body's natural response to hypoxia, leading to a coordinated erythropoietic response that includes not only the production of endogenous erythropoietin (EPO) but also the modulation of key proteins involved in iron metabolism. This technical guide provides an in-depth overview of the preclinical studies investigating the effects of this compound on iron metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: HIF Stabilization and Iron Homeostasis

Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent proteasomal degradation. This compound inhibits PHDs, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.

This mechanism has a dual effect on anemia correction:

-

Increased Erythropoietin Production: HIF-2α is a key regulator of the EPO gene, and its stabilization leads to increased endogenous EPO synthesis, stimulating erythropoiesis.[1][2]

-

Improved Iron Availability: HIFs regulate the expression of several genes crucial for iron absorption, transport, and mobilization. This includes increasing the expression of duodenal iron transporters, such as divalent metal transporter 1 (DMT1) and ferroportin, and decreasing the expression of hepcidin, the master regulator of iron homeostasis.[3][4] The reduction in hepcidin allows for increased iron release from enterocytes and macrophages into the circulation.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies on this compound, focusing on its effects on red blood cell indices and markers of iron metabolism.

Table 1: Effect of this compound on Red Blood Cell Indices in Healthy Sprague-Dawley Rats (14-Day Daily Oral Administration) [1]

| Parameter | Vehicle Control (Mean ± SD) | This compound (30 mg/kg/day) (Mean ± SD) | This compound (90 mg/kg/day) (Mean ± SD) |

| Hemoglobin (g/dL) | 14.5 ± 0.5 | 15.8 ± 0.6 | 16.5 ± 0.7 |

| Hematocrit (%) | 42.1 ± 1.5 | 46.2 ± 1.8 | 48.3 ± 2.1 |

| Reticulocytes (x10⁹/L) | 85 ± 15 | 120 ± 20 | 145 ± 25 |

| Mean Corpuscular Volume (fL) | 52.5 ± 1.2 | 54.1 ± 1.5 | 55.3 ± 1.6 |

| Mean Corpuscular Hemoglobin (pg) | 17.8 ± 0.4 | 18.5 ± 0.5 | 18.9 ± 0.6*** |

| Red Cell Distribution Width (%) | 12.5 ± 0.8 | 13.2 ± 0.9 | 13.8 ± 1.0*** |

*P < 0.05, ***P < 0.001 vs. vehicle control.[1] Data extracted and compiled from published graphical representations.[1]

Table 2: Qualitative Effects of this compound on Iron Metabolism in a Mouse Model of Chronic Kidney Disease [3]

| Parameter | Observation in this compound-treated CKD Mice vs. Vehicle-treated CKD Mice |

| Hemoglobin | Normalized concentrations |

| Serum Hepcidin | Lower levels |

| Duodenal Iron Transporters | Increased expression |

| Tissue Iron Concentrations (Liver and Spleen) | Decreased |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound's effects on iron metabolism.

Animal Models

-

Healthy Rodent Models: Male Sprague-Dawley rats are commonly used to assess the pharmacodynamic effects of this compound on erythropoiesis and iron metabolism in a non-disease state.[1]

-

5/6 Nephrectomy (CKD) Rat Model: This surgical ablation model is a widely accepted method for inducing chronic kidney disease and the associated anemia.

-

Procedure: The surgery is typically performed in two stages. In the first stage, two of the three branches of the left renal artery are ligated, inducing infarction of approximately two-thirds of the left kidney. One week later, a right nephrectomy is performed, leaving one-third of the left kidney to sustain renal function. This progressive loss of renal mass mimics human CKD.

-

-

Adenine-Induced CKD Mouse Model: An alternative, non-surgical method for inducing CKD.

-

Procedure: Mice are fed a diet containing 0.2% adenine for several weeks. The adenine metabolites precipitate in the renal tubules, causing chronic tubulointerstitial nephritis, fibrosis, and anemia.[3]

-

Drug Administration

-

Formulation: this compound is typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration.

-

Route and Frequency: Administration is performed via oral gavage once daily.[1] The volume administered is adjusted based on the animal's body weight.

Measurement of Iron Metabolism Markers

-

Serum Hepcidin: Measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit specific for rodent hepcidin. The assay involves the competition between biotinylated hepcidin and hepcidin in the sample for binding to a specific antibody.

-

Serum Iron and Total Iron-Binding Capacity (TIBC): Determined using colorimetric assays.

-

Serum Iron: Iron is released from transferrin at an acidic pH and reduced from Fe³⁺ to Fe²⁺. The Fe²⁺ then reacts with a chromogen (e.g., ferrozine) to form a colored complex, the absorbance of which is measured spectrophotometrically.

-

TIBC: An excess of iron is added to the serum to saturate all iron-binding sites on transferrin. The unbound iron is removed, and the total iron bound to transferrin is then measured as described for serum iron.

-

-

Transferrin Saturation (TSAT): Calculated as: (Serum Iron / TIBC) x 100%.

-

Serum Ferritin: Quantified using a sandwich ELISA. An antibody specific for ferritin is coated on a microplate. The sample is added, and any ferritin present binds to the antibody. A second, enzyme-linked anti-ferritin antibody is then added, and the resulting color change after substrate addition is proportional to the amount of ferritin in the sample.

-

Tissue Iron: Non-heme iron concentrations in the liver and spleen are determined using a colorimetric assay. The tissue is homogenized, and proteins are precipitated with acid. The iron in the supernatant is then reduced and reacts with a chromogen for spectrophotometric quantification.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.

Experimental Workflows

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a preclinical CKD model.

Conclusion

Preclinical studies have consistently demonstrated that this compound effectively addresses anemia in rodent models of chronic kidney disease through a dual mechanism of action: stimulating endogenous erythropoietin production and improving iron availability. By stabilizing HIFs, this compound upregulates genes involved in iron absorption and transport while concurrently downregulating hepcidin, the key negative regulator of iron homeostasis. This leads to increased mobilization of iron stores and enhanced iron utilization for erythropoiesis, as evidenced by changes in serum iron, ferritin, and transferrin saturation. The data and protocols presented in this guide provide a comprehensive overview of the preclinical evidence supporting the role of this compound in modulating iron metabolism, offering valuable insights for researchers and drug development professionals in the field of nephrology and hematology.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amelioration of chronic kidney disease-associated anemia by this compound in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Global Phase 3 programme of this compound for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials - PMC [pmc.ncbi.nlm.nih.gov]

Vadadustat's In Vitro Effect on Hepcidin Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadadustat is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, which is under investigation for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting PHDs, this compound stabilizes HIF-α subunits, leading to the transcription of HIF-responsive genes, including erythropoietin (EPO). A crucial aspect of its mechanism of action is its impact on iron metabolism, primarily through the regulation of hepcidin, the master regulator of systemic iron availability. While clinical and in vivo studies have consistently demonstrated that this compound administration leads to a reduction in circulating hepcidin levels, detailed in vitro studies specifically elucidating the direct effects of this compound on hepcidin regulation in hepatocytes are not extensively available in publicly accessible literature.

This technical guide synthesizes the current understanding of the pathways involved and provides representative methodologies for investigating the in vitro effects of this compound on hepcidin regulation.

Core Mechanism of Action: HIF-PHD Inhibition

Under normoxic conditions, PHD enzymes hydroxylate HIF-α subunits, targeting them for proteasomal degradation. This compound inhibits this process, leading to the stabilization and nuclear translocation of HIF-α. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

Signaling Pathway of this compound Action

Hepcidin Regulation and the Role of HIF

Hepcidin, encoded by the HAMP gene, is primarily produced in hepatocytes and its expression is regulated by several stimuli, including iron levels, inflammation, and erythropoietic demand. The bone morphogenetic protein (BMP)/son of mothers against decapentaplegic homologs (SMAD) signaling pathway is a key positive regulator of hepcidin expression in response to iron.

The effect of HIF stabilization on hepcidin is thought to be primarily indirect. Increased erythropoiesis, stimulated by HIF-induced EPO, leads to the production of erythroferrone (ERFE) by erythroblasts. ERFE, in turn, is believed to suppress hepcidin expression in the liver, thereby increasing iron availability for the production of new red blood cells. However, some in vivo evidence in mice suggests that this compound's effect on hepcidin may be independent of ERFE, hinting at a more direct, yet to be fully elucidated, in vitro mechanism.

Hepcidin Regulatory Pathways

Quantitative Data from In Vitro Studies

While direct quantitative data from in vitro studies on this compound's effect on hepcidin is limited in the literature, a preclinical characterization study has provided IC50 values for this compound's inhibition of the three human PHD isozymes. This data is foundational to its mechanism of action.

| Target Enzyme | This compound IC50 (nM) |

| PHD1 | 15.36 |

| PHD2 | 11.83 |

| PHD3 | 7.63 |

Data derived from a preclinical characterization study. The inhibition was measured by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.

Experimental Protocols for In Vitro Analysis

The following are representative, detailed methodologies for key experiments that would be conducted to assess the in vitro effects of this compound on hepcidin regulation.

Cell Culture

-

Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used for in vitro studies of hepcidin regulation.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

This compound Treatment

-

Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

-

After reaching 70-80% confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO).

-

Cells are incubated with this compound for a specified period (e.g., 6, 12, 24, 48 hours) before harvesting for analysis.

Quantitative Real-Time PCR (qRT-PCR) for HAMP Gene Expression

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: The relative expression of the HAMP gene is quantified by qPCR using a SYBR Green-based assay on a real-time PCR system. A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.

-

Forward Primer (HAMP): 5'-CTGAGCAGCACCACCTATCT-3'

-

Reverse Primer (HAMP): 5'-TGGCTCTAGGCTATGTTTTGCA-3'

-

-

Data Analysis: The relative fold change in HAMP expression is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Hepcidin Protein Secretion

-

After the incubation period with this compound, the cell culture supernatant is collected.

-

The concentration of secreted hepcidin in the supernatant is measured using a commercially available human hepcidin ELISA kit, following the manufacturer's protocol.

-

The results are typically normalized to the total protein concentration of the cell lysate from the corresponding well.

Western Blotting for Signaling Pathway Components

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., HIF-1α, p-SMAD1/5/8, total SMAD1, β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

Conclusion

This compound, as a potent inhibitor of PHD enzymes, plays a significant role in the stabilization of HIF-α and the subsequent stimulation of erythropoiesis. Its clinical efficacy in treating anemia is also linked to its ability to modulate iron metabolism, in part by reducing hepcidin levels. While the indirect, ERFE-mediated pathway of hepcidin suppression is a prominent hypothesis, the potential for a direct in vitro effect on hepatocytes warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the nuanced molecular mechanisms by which this compound regulates hepcidin expression in a controlled in vitro setting. Future studies in this area will be critical to fully elucidate the complete pharmacological profile of this compound and other HIF-PH inhibitors.

Molecular Pharmacology of Vadadustat: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadadustat is a potent, orally bioavailable small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes. By inhibiting these enzymes, this compound mimics the physiological effects of hypoxia, leading to the stabilization and accumulation of HIF-α subunits. This, in turn, activates the transcription of HIF-responsive genes, most notably the gene encoding erythropoietin (EPO). This guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, binding kinetics, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development in this area.

Introduction

Anemia, particularly in the context of chronic kidney disease (CKD), is a significant clinical challenge. The primary cause of anemia in CKD is the insufficient production of erythropoietin (EPO) by the kidneys.[1][2] Traditional treatments often involve the administration of exogenous erythropoiesis-stimulating agents (ESAs).[1] this compound represents a novel therapeutic approach by targeting the underlying physiological pathway of erythropoiesis.[3][4][5]

This compound is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[3][4] HIFs are transcription factors that play a crucial role in the cellular response to low oxygen levels.[3] Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent proteasomal degradation.[3][6] In hypoxic conditions, PHD activity is reduced, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β.[3] This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene, to stimulate their transcription.[6] this compound inhibits PHD enzymes, thereby stabilizing HIF-α even in the presence of normal oxygen levels, leading to increased endogenous EPO production and subsequent erythropoiesis.[3][5]

Mechanism of Action

This compound functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor of PHD enzymes.[7] It occupies the active site of PHD1, PHD2, and PHD3, preventing the hydroxylation of proline residues on HIF-α subunits.[7] This inhibition leads to the stabilization of both HIF-1α and HIF-2α.[6][7] The stabilized HIF-α translocates to the nucleus, where it forms a complex with HIF-β and the transcriptional coactivator p300/CBP. This complex then binds to HREs on target genes, initiating their transcription.

The primary therapeutic effect of this compound is mediated through the upregulation of the EPO gene, leading to increased serum EPO levels and stimulation of red blood cell production in the bone marrow.[3] Beyond erythropoiesis, HIF stabilization by this compound also influences iron metabolism by increasing the expression of genes involved in iron absorption and mobilization.[3]

Caption: Signaling pathway of this compound's action as a HIF-PH inhibitor.

Quantitative Data

This compound exhibits potent inhibitory activity against all three PHD isoforms. The following tables summarize the key quantitative data for this compound's molecular pharmacology.

Table 1: In Vitro Inhibitory Activity of this compound against Human PHD Isoforms

| Parameter | PHD1 | PHD2 | PHD3 | Reference |

| IC50 (nM) | 15.36 | 11.83 | 7.63 | [8] |

| pKi | 9.72 | 9.58 | 9.25 | [9] |

Data from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| Hep3B | HIF-1α Stabilization | EC50 | ~1-10 µM (estimated from graph) | [8] |

| Hep3B | HIF-2α Stabilization | EC50 | ~1-10 µM (estimated from graph) | [8] |

| HUVEC | HIF-1α Stabilization | EC50 | ~1-10 µM (estimated from graph) | [8] |

| HUVEC | HIF-2α Stabilization | EC50 | ~1-10 µM (estimated from graph) | [8] |

| Hep3B | EPO Secretion | EC50 | Not explicitly stated | [7] |

EC50 values for HIF stabilization were estimated from graphical data presented in preclinical studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular pharmacology of this compound.

HIF-PHD Enzymatic Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound against PHD enzymes.

Caption: Workflow for the TR-FRET based HIF-PHD enzymatic assay.

Materials:

-

Recombinant human PHD1, PHD2, or PHD3

-

Biotinylated HIF-1α peptide substrate

-

2-Oxoglutarate

-

Ferrous sulfate (FeSO4)

-

Ascorbic acid

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20)

-

TR-FRET detection reagents (e.g., Europium-labeled anti-hydroxypyridyl antibody and Streptavidin-Allophycocyanin)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PHD enzyme and the this compound dilutions. Incubate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1α peptide, 2-oxoglutarate, FeSO4, and ascorbic acid.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the TR-FRET detection reagents and incubate in the dark at room temperature (e.g., for 60 minutes).

-

Measure the TR-FRET signal using a compatible plate reader. The ratio of the acceptor (665 nm) to donor (615 nm) emission is calculated.

-

Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HIF-α Stabilization Assay (Western Blot)

This protocol details the detection of HIF-1α and HIF-2α stabilization in cultured cells treated with this compound using Western blot analysis.

References

- 1. epigentek.com [epigentek.com]

- 2. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]

- 3. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 4. Western Blot Procedure HIF1-alpha [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Portico [access.portico.org]

- 7. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.akebia.com [ir.akebia.com]

- 9. Affinity purification of erythropoietin from cell culture supernatant combined with MALDI-TOF-MS analysis of erythropoietin N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Pharmacodynamics of Vadadustat in Rodent Models of Renal Anemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemia is a prevalent and debilitating complication of chronic kidney disease (CKD), primarily arising from diminished production of erythropoietin (EPO) by the failing kidneys and disordered iron homeostasis. Vadadustat (AKB-6548) is an oral small-molecule inhibitor of hypoxia-inducible factor prolyl-4-hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, this compound is designed to mimic the body's natural physiological response to hypoxia, leading to the stabilization of HIF-α and subsequent transcription of HIF-responsive genes, including the gene for EPO.[1] This guide provides a detailed overview of the in vivo pharmacodynamics of this compound, focusing on its effects in established rodent models of renal anemia, the experimental protocols used, and the underlying signaling pathways.

Mechanism of Action: HIF-PH Inhibition

This compound competitively inhibits all three human HIF prolyl-4-hydroxylase isozymes (PHD1, PHD2, and PHD3) with low nanomolar potency.[1] Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-α subunits, targeting them for ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHD enzymes, this compound allows HIF-α (primarily HIF-1α and HIF-2α) to stabilize, accumulate, and translocate to the nucleus. In the nucleus, it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This coordinated transcriptional response is central to this compound's therapeutic effect, stimulating endogenous EPO production and modulating iron metabolism pathways to promote erythropoiesis.[1][2]

Rodent Models of Renal Anemia

Preclinical evaluation of this compound has utilized well-established rodent models that mimic the pathophysiology of human CKD-associated anemia.

5/6 Nephrectomy (Surgical Ablation)

The 5/6 nephrectomy model is a standard surgical method for inducing progressive CKD.[3] It involves a two-stage surgical procedure in rats or mice. First, approximately two-thirds of one kidney is removed (often by surgical resection of the poles or ligation of arterial branches). After a recovery period (typically one week), a contralateral nephrectomy (complete removal of the other kidney) is performed.[3] This substantial reduction in renal mass leads to hyperfiltration in the remnant nephrons, eventually causing glomerulosclerosis, tubulointerstitial fibrosis, impaired renal function, and a subsequent decline in EPO production, resulting in anemia.[1][3]

Adenine-Induced Nephropathy (Chemical Induction)

Oral administration of adenine induces a state of chronic kidney disease with severe anemia.[4] Adenine is metabolized to 2,8-dihydroxyadenine, which is poorly soluble and precipitates within the renal tubules, causing obstruction, tubulointerstitial inflammation, and fibrosis.[5] This model effectively replicates key features of human CKD, including elevated serum creatinine and blood urea nitrogen (BUN), and a significant reduction in hemoglobin and hematocrit.[4][6] A common protocol in C57BL/6 mice involves daily oral gavage of 50 mg/kg adenine for 28 days.[4][7]

In Vivo Pharmacodynamic Effects of this compound

Studies in both 5/6 nephrectomy and adenine-induced CKD rodent models demonstrate that this compound effectively ameliorates renal anemia through multiple coordinated actions.

Effects on Erythropoiesis and Hematological Parameters

Oral administration of this compound leads to a potent and dose-dependent increase in circulating EPO levels.[1] This is followed by a robust erythropoietic response. In the rat 5/6 nephrectomy model, daily oral dosing for 14 days significantly increases red blood cell (RBC) indices.[1] Similarly, in mouse models of CKD, this compound treatment normalizes hemoglobin concentrations.[8]

| Parameter | Rodent Model | Effect of this compound Treatment | Reference(s) |

| Circulating Erythropoietin (EPO) | Healthy Rats | Potent, dose-related increase | [1] |

| Red Blood Cell (RBC) Indices | 5/6 Nephrectomy Rats | Increased after 14 days of daily oral dosing | [1] |

| Hemoglobin (Hb) | Adenine-Induced CKD Mice | Normalized concentrations | [8] |

| Hematocrit (Hct) | 5/6 Nephrectomy Rats | Increased | [2] |

Effects on Iron Metabolism

Effective erythropoiesis requires not only EPO stimulation but also adequate iron availability. This compound addresses the disordered iron metabolism characteristic of CKD. In an adenine-induced CKD mouse model, this compound treatment leads to lower serum hepcidin levels.[8] Hepcidin is the key negative regulator of iron bioavailability; its suppression allows for increased iron mobilization. This is further evidenced by the increased expression of duodenal iron transporters, which facilitates greater dietary iron absorption.[8]

| Parameter | Rodent Model | Effect of this compound Treatment | Reference(s) |

| Serum Hepcidin | Adenine-Induced CKD Mice | Lowered | [8] |

| Duodenal Iron Transporters | Adenine-Induced CKD Mice | Increased expression | [8] |

| Tissue Iron Concentrations | Adenine-Induced CKD Mice | Decreased (consistent with mobilization) | [8] |

Effects on Renal Function and Fibrosis

Beyond its erythropoietic effects, this compound has demonstrated potential renoprotective properties in rodent models. In a mouse model of CKD, treatment was associated with lowered serum urea nitrogen and creatinine concentrations.[2][8] Furthermore, this compound treatment decreased the expression of kidney fibrosis markers, suggesting an ameliorating effect on the progression of renal injury.[8][9]

| Parameter | Rodent Model | Effect of this compound Treatment | Reference(s) |

| Serum Urea Nitrogen (BUN) | Adenine-Induced CKD Mice | Lowered | [2][8] |

| Serum Creatinine | Adenine-Induced CKD Mice | Lowered | [2][8] |

| Kidney Fibrosis Markers | Adenine-Induced CKD Mice | Decreased expression | [8][9] |

Other Pharmacodynamic Effects

This compound has also been shown to influence other pathways. In mice with CKD, this compound markedly decreased both total and intact fibroblast growth factor 23 (FGF23), a hormone implicated in mineral bone disorders and adverse cardiovascular outcomes in CKD.[8][9] This effect may be partly due to the observed improvement in kidney function.[8]

Experimental Protocols

Adenine-Induced Renal Anemia in Mice

-

Animals: 5- to 6-week-old male C57BL/6 mice are typically used.[4][7]

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (24 ± 2°C, 12-hour light-dark cycle) with ad libitum access to standard chow and water.[7]

-

Induction: Renal anemia is induced by daily oral gavage of adenine. Adenine is suspended in a vehicle, commonly 0.5% carboxymethyl cellulose (CMC). A dose of 50 mg/kg body weight administered daily for 28 days has been shown to induce stable CKD and significant anemia.[4][6] The control group receives the vehicle alone.

-

Treatment: Following the induction period, animals are treated with this compound (suspended in an appropriate vehicle) or vehicle control via oral gavage at specified doses and frequencies.

-

Monitoring and Endpoints: Blood samples are collected periodically (e.g., from the tail vein) to monitor hematological parameters (Hemoglobin, Hematocrit) and markers of renal function (BUN, creatinine).[4] At the end of the study, animals are euthanized, and terminal blood and tissue samples (kidneys, liver, duodenum) are collected for analysis of plasma EPO, serum hepcidin, gene expression, and histology.[7][8]

5/6 Nephrectomy Model in Rats

-

Animals: Young male Wistar or Sprague-Dawley rats (e.g., 150-200g) are commonly used.[10][11]

-

Anesthesia: Animals are anesthetized using an appropriate regimen (e.g., ketamine/xylazine intraperitoneal injection).[10]

-

Surgical Procedure:

-

Stage 1: A flank or midline incision is made to expose one kidney (e.g., the left kidney). Approximately two-thirds of the kidney mass is ablated. This can be achieved by surgical excision of the upper and lower poles or by ligation of the segmental renal arteries supplying these regions.[3][12] The incision is then closed in layers.

-

Stage 2: After a one-week recovery period, a second surgery is performed to remove the contralateral (right) kidney entirely (nephrectomy).[3] Sham-operated animals undergo the surgical procedures but without any removal of kidney tissue.

-

-

Post-Operative Care: Animals receive appropriate analgesic and post-operative care to ensure recovery.

-

Treatment and Analysis: Following a period to allow for the development of CKD and anemia (typically 3-4 weeks post-surgery), treatment with this compound commences.[3][11] Monitoring and endpoint analysis are similar to the adenine model, focusing on hematological, biochemical, and histological outcomes.[1]

Conclusion

In vivo studies in established rodent models of renal anemia, including 5/6 nephrectomy and adenine-induced nephropathy, provide compelling evidence for the pharmacodynamic efficacy of this compound. By inhibiting HIF-prolyl hydroxylase, this compound orchestrates a coordinated physiological response that not only stimulates endogenous erythropoietin production but also improves iron mobilization by downregulating hepcidin. This dual action effectively addresses the primary drivers of renal anemia, leading to increased hemoglobin and hematocrit. Furthermore, preclinical data suggest that this compound may confer additional benefits by improving markers of renal function and reducing fibrosis. These findings in rodent models have established the foundational rationale for the clinical development of this compound as an oral therapy for anemia in patients with chronic kidney disease.

References

- 1. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model | PLOS One [journals.plos.org]

- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amelioration of chronic kidney disease-associated anemia by this compound in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijvets.com [ijvets.com]

- 11. ashpublications.org [ashpublications.org]

- 12. scielo.br [scielo.br]

Vadadustat's Expanding Role: A Technical Exploration of its Effects on Non-Erythroid Cell Lines

For Immediate Release

A deep dive into the cellular mechanisms of Vadadustat beyond erythropoiesis, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its effects on various non-erythroid cell lines. Synthesizing preclinical and clinical data, this document elucidates the signaling pathways, presents quantitative data on cellular responses, and provides detailed experimental methodologies.

This compound, a prolyl hydroxylase domain (PHD) inhibitor, is primarily known for its role in stimulating erythropoiesis through the stabilization of hypoxia-inducible factors (HIFs). However, the systemic nature of HIF stabilization suggests a broader range of biological effects extending to non-erythroid cells. This guide explores these pleiotropic effects, with a focus on cancer cells, endothelial cells, and immune cells, providing a critical resource for understanding this compound's potential in diverse therapeutic areas.

Core Mechanism of Action: HIF Stabilization

Under normoxic conditions, HIF-α subunits are hydroxylated by PHDs, leading to their ubiquitination and subsequent proteasomal degradation. This compound inhibits this process, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. The primary isoforms stabilized are HIF-1α and HIF-2α, which regulate a wide array of cellular processes beyond red blood cell production.[1][2]

Caption: this compound inhibits PHD, leading to HIF-α stabilization and target gene transcription.

Effects on Cancer Cell Lines

The role of HIF stabilization in cancer is complex, with studies suggesting both pro- and anti-tumoral effects. Research on this compound and other PHD inhibitors provides insights into this dichotomy.

Proliferation and Apoptosis

Direct quantitative data on this compound's effect on the proliferation and apoptosis of a wide range of cancer cell lines is limited in publicly available literature. However, preclinical studies on other PHD inhibitors, such as Roxadustat, have shown potential anti-cancer properties in certain cancer cell lines, including HepG2 and MCF-7, by antagonizing apoptosis and oxidative stress.

Carcinogenicity studies in rodents have indicated a low carcinogenic potential for this compound.[3] Clinical trial data has also shown no significant increase in the risk of neoplasia in patients treated with this compound compared to the control group.[3]

Angiogenesis

A key concern with HIF stabilization is the potential for increased angiogenesis through the upregulation of Vascular Endothelial Growth Factor (VEGF). However, preclinical studies have shown that in the human hepatocellular carcinoma cell line (Hep3B), this compound-induced stabilization of HIF-1α and HIF-2α did not lead to detectable levels of VEGF secretion.[1] Furthermore, a phase 2a clinical trial of this compound in patients with chronic kidney disease (CKD) showed no significant changes in systemic VEGF levels.[4][5][6]

Impact on Endothelial Cells

Endothelial cells are critical for angiogenesis, and their function is tightly regulated by HIF-dependent pathways.

In Vitro Angiogenesis (Tube Formation Assay)

Experimental Protocol: Endothelial Cell Tube Formation Assay

This assay is a standard in vitro method to assess angiogenesis.

-

Preparation of Matrix Gel: A basement membrane matrix solution is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix in the presence of the test compound (this compound) at various concentrations.

-

Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: The formation of capillary-like structures (tubes) is observed under a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software.

Modulation of Immune Cell Function

This compound has been shown to modulate the function of various immune cells, suggesting its potential in inflammatory and autoimmune diseases.

Mesenchymal Stromal Cells (MSCs) and Peripheral Blood Mononuclear Cells (PBMCs)

A study on human bone marrow-derived MSCs demonstrated that preconditioning with 40 μM this compound for 24 hours led to significant changes in their immunomodulatory properties.

Table 1: Effect of this compound (40 μM) on Cytokine Secretion by Mesenchymal Stromal Cells

| Cytokine/Chemokine | Change in Secretion | Fold Change |

| IL-6 | ↓ | -1.94 |

| HGF | ↓ | -1.89 |

| CCL7 (MCP-3) | ↓ | -1.72 |

| CXCL8 (IL-8) | ↓ | -1.62 |

Data adapted from a study on human bone marrow-derived MSCs.

Furthermore, this compound potentiated the inhibitory effect of MSCs on the proliferation of alloactivated human peripheral blood mononuclear cells (PBMCs).

Experimental Protocol: Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the proliferative response of lymphocytes to allogeneic stimulation.

-

Cell Preparation: Responder PBMCs are isolated from one donor, and stimulator PBMCs from another donor are irradiated to prevent their proliferation.

-

Co-culture: Responder and stimulator PBMCs are co-cultured in a 96-well plate. The test compound (this compound) is added at various concentrations.

-

Proliferation Measurement: After a 5-day incubation, the proliferation of the responder cells is measured by adding 3H-thymidine and measuring its incorporation into the DNA of proliferating cells using a scintillation counter.

Caption: Workflow for assessing lymphocyte proliferation using the MLR assay.

Macrophage Polarization

HIF-1α is known to play a role in macrophage polarization, a process where macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. While the direct effect of this compound on macrophage polarization has not been extensively quantified in published studies, its ability to stabilize HIF-1α suggests a potential to influence this process.

Experimental Protocol: In Vitro Macrophage Polarization

-

Monocyte Isolation: Human peripheral blood monocytes are isolated from buffy coats.

-

Differentiation: Monocytes are differentiated into macrophages (M0) by culturing them in the presence of M-CSF or GM-CSF for 6-7 days.

-

Polarization: M0 macrophages are then polarized into M1 or M2 phenotypes by treating them with specific cytokines (e.g., IFN-γ and LPS for M1; IL-4 for M2a) in the presence or absence of this compound for 24-48 hours.

-

Analysis: The expression of M1 and M2 markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2) is analyzed by flow cytometry or qPCR. Cytokine production (e.g., TNF-α, IL-12 for M1; IL-10 for M2) in the culture supernatant is measured by ELISA.

Experimental Methodologies: A Closer Look

Western Blotting for HIF-1α Stabilization

A crucial technique to confirm the mechanism of action of this compound is to detect the stabilization of HIF-1α in cell lysates.

Protocol: Western Blot Analysis of HIF-1α

-

Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with this compound at desired concentrations for a specified time. A positive control (e.g., cells treated with cobalt chloride or cultured under hypoxic conditions) and a negative control (untreated cells) should be included.

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. Nuclear extracts are often recommended for HIF-1α detection as the stabilized protein translocates to the nucleus.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A stepwise workflow for detecting HIF-1α protein levels by Western blot.

Conclusion

This compound's influence extends beyond its established role in erythropoiesis, demonstrating measurable effects on a variety of non-erythroid cell lines. Its ability to modulate immune cell function, coupled with a low carcinogenic potential and a lack of significant VEGF induction in certain cancer cells, points towards a complex and nuanced pharmacological profile. Further in-depth research into the quantitative effects of this compound on a broader range of non-erythroid cells is warranted to fully elucidate its therapeutic potential in oncology, immunology, and other fields. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the expanding horizons of HIF-PHD inhibitors.

References

- 1. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Erythropoietic effects of this compound in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the Carcinogenicity of this compound, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Trial of this compound in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Trial of this compound in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Vadadustat's potential off-target effects in preclinical models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadadustat is a small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease. By inhibiting PHD enzymes (PHD1, PHD2, and PHD3), this compound stabilizes the alpha subunits of HIF, leading to the transcriptional activation of genes involved in erythropoiesis, most notably erythropoietin (EPO). While the on-target pharmacology of this compound is well-characterized, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety assessment. This technical guide provides an in-depth overview of the preclinical evaluation of this compound's off-target effects, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

On-Target Potency: Inhibition of PHD Enzymes

This compound is an equipotent inhibitor of the three human PHD isoforms. The inhibitory activity of this compound against these primary targets has been quantified in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against Human PHD Isoforms

| Target Enzyme | IC50 (nM) | Ki (nM) | pKi (95% CI) |

| PHD1 | 15.36 | Not Reported | 9.72 (9.61, 9.82) |

| PHD2 | 11.83 | Not Reported | 9.58 (9.42, 9.74) |

| PHD3 | 7.63 | Not Reported | 9.25 (9.23, 9.27) |

Data compiled from publicly available preclinical characterization studies. The specific Ki values were not consistently reported.

Key Preclinical Off-Target Investigations

A critical aspect of preclinical safety evaluation is the assessment of a drug candidate's interaction with a wide range of molecular targets other than its intended therapeutic target. While comprehensive proprietary screening data from broad off-target panels (e.g., CEREP or Eurofins Safety Panels) are not publicly available for this compound, regulatory documents and publications provide insights into key areas of investigation for off-target effects.

A Swiss Public Assessment Report states that "Secondary pharmacodynamic studies with this compound revealed a low off-target potential" and "Safety pharmacology studies with this compound did not reveal a risk for effects on cardiovascular, respiratory, central nervous or renal/urinary system function."[1] This suggests that extensive off-target screening was conducted and did not identify significant liabilities.

Vascular Endothelial Growth Factor (VEGF) Signaling

A primary theoretical concern for HIF-PH inhibitors is the potential for up-regulation of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), as the VEGF gene is a known HIF target. However, preclinical studies have consistently demonstrated that this compound does not stimulate VEGF secretion. In studies using the human hepatocellular carcinoma cell line Hep 3B, this compound did not lead to detectable levels of VEGF secretion, even at concentrations that effectively stabilized HIF-1α and HIF-2α and induced EPO production[2][3].

Carcinogenicity

The potential for mitogenic and angiogenic effects of HIF stabilization has raised concerns about the long-term carcinogenic potential of HIF-PH inhibitors. To address this, this compound has been evaluated in rodent carcinogenicity studies.

Table 2: Summary of Preclinical Carcinogenicity Studies of this compound

| Species | Strain | Dosing Regimen | Duration | Key Findings |

| Mouse | CByB6F1/Tg.rasH2 hemizygous (transgenic) | 5 to 50 mg/kg/day (oral gavage) | 6 months | No carcinogenic effect attributed to this compound. |

| Rat | Sprague-Dawley | 2 to 20 mg/kg/day (oral gavage) | ~85 weeks | No carcinogenic effect attributed to this compound. |

These studies concluded that there was no evidence of a carcinogenic effect of this compound in these models.

Cytochrome P450 (CYP) Enzymes

In vitro studies have shown that this compound has no effect on the activity of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of many drugs[4]. This suggests a low potential for drug-drug interactions mediated by this pathway.

Experimental Protocols

PHD Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The inhibitory activity of this compound against the PHD isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method provides a sensitive and robust platform for quantifying molecular interactions in a high-throughput format.

Principle: The assay measures the interaction between the von Hippel-Lindau (VHL) protein complex and a hydroxylated HIF-1α peptide. PHD enzymes hydroxylate a biotinylated HIF-1α peptide, which is then recognized by a europium-labeled anti-hydroxylated HIF-1α antibody (donor fluorophore). An allophycocyanin-labeled streptavidin (acceptor fluorophore) binds to the biotinylated peptide. When the donor and acceptor are in close proximity, FRET occurs. This compound's inhibition of PHD prevents the hydroxylation of the HIF-1α peptide, leading to a decrease in the FRET signal.

General Protocol:

-

Reagents: Recombinant human PHD1, PHD2, or PHD3 enzyme; biotinylated HIF-1α peptide substrate; L-ascorbic acid; ferrous ammonium sulfate; 2-oxoglutarate; europium-labeled anti-hydroxylated HIF-1α antibody; allophycocyanin-labeled streptavidin; assay buffer.

-

Procedure:

-

The PHD enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the HIF-1α peptide substrate, 2-oxoglutarate, and co-factors.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the detection reagents (europium-labeled antibody and allophycocyanin-labeled streptavidin) are added.

-

After an incubation period to allow for antibody-antigen binding, the TR-FRET signal is read on a compatible plate reader.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

VEGF Secretion Assay (Enzyme-Linked Immunosorbent Assay - ELISA)

The effect of this compound on VEGF secretion is typically assessed using a sandwich ELISA on cell culture supernatants.

Principle: This assay utilizes a pair of antibodies specific for VEGF. One antibody is coated onto the wells of a microplate to capture VEGF from the sample. A second, enzyme-conjugated antibody is then added to bind to the captured VEGF. The addition of a substrate for the enzyme results in a color change that is proportional to the amount of VEGF present.

General Protocol:

-

Cell Culture: Hep 3B cells are cultured in appropriate media and seeded into multi-well plates.

-

Treatment: The cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure:

-

The collected supernatants are added to the wells of a VEGF-specific ELISA plate.

-

The plate is incubated to allow for VEGF capture by the coated antibody.

-

The wells are washed, and the enzyme-conjugated detection antibody is added.

-

After another incubation and washing step, the substrate solution is added.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: A standard curve is generated using known concentrations of recombinant VEGF. The concentration of VEGF in the cell culture supernatants is then interpolated from this standard curve.

Rodent Carcinogenicity Studies

These long-term studies are designed to assess the potential of a test substance to cause cancer in animals.

General Protocol:

-

Test System: Two rodent species are typically used, for example, CByB6F1/Tg.rasH2 transgenic mice (a shorter-term model) and Sprague-Dawley rats (a longer-term model).

-

Dose Selection: Dose levels are based on previous toxicity studies to establish a maximum tolerated dose (MTD). A vehicle control group is also included.

-

Administration: this compound is administered daily via oral gavage.

-

Duration: The study duration is typically 6 months for the transgenic mouse model and up to 2 years for the rat model.

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Pathology: At the end of the study, all animals undergo a full necropsy. A comprehensive list of tissues and organs is collected and examined microscopically for any evidence of neoplastic and non-neoplastic changes.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Key Off-Target Considerations

Caption: this compound's mechanism and its lack of effect on VEGF.

Experimental Workflow for In Vitro Off-Target Assessment

Caption: Workflow for in vitro off-target profiling of this compound.

Logical Flow of Preclinical Carcinogenicity Assessment

Caption: Logic of this compound's preclinical carcinogenicity testing.

Conclusion

The preclinical data available for this compound suggest a well-defined on-target mechanism of action with a low potential for off-target effects. Key investigations into VEGF signaling and long-term carcinogenicity have not revealed safety concerns in animal models. While the detailed results of broad off-target screening panels remain proprietary, regulatory summaries indicate a favorable preclinical safety profile. This technical guide provides a consolidated overview of the key preclinical studies and methodologies used to assess the off-target potential of this compound, offering valuable insights for researchers and drug development professionals in the field.

References

- 1. swissmedic.ch [swissmedic.ch]

- 2. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Trial of this compound in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Erythropoiesis: A Technical Guide to the Cellular Pathways Modulated by Vadadustat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadadustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, has been developed for the treatment of anemia associated with chronic kidney disease (CKD). Its primary mechanism of action involves the stabilization of HIF-α, leading to a coordinated erythropoietic response. However, the systemic stabilization of HIFs, master regulators of the cellular response to hypoxia, has pleiotropic effects that extend beyond red blood cell production. This technical guide provides an in-depth exploration of the cellular pathways modulated by this compound independent of erythropoiesis, focusing on its impact on iron metabolism, angiogenesis, inflammation, and cellular metabolism. We present a comprehensive summary of the available quantitative data, detailed experimental methodologies from key studies, and visual representations of the core signaling pathways to facilitate a deeper understanding of this compound's broader biological effects.

Introduction

This compound is a small molecule inhibitor of HIF-prolyl hydroxylases, enzymes that target the HIF-α subunit for proteasomal degradation under normoxic conditions.[1][2] By inhibiting these enzymes, this compound mimics a state of hypoxia, leading to the stabilization and accumulation of HIF-α.[2] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes.[3][4] While the upregulation of erythropoietin (EPO) is the most well-characterized downstream effect, HIFs regulate a wide array of genes involved in diverse cellular processes.[3][4] Understanding these non-erythropoietic pathways is crucial for a comprehensive assessment of this compound's therapeutic potential and safety profile.

Core Mechanism of Action: HIF-1α Stabilization

The central mechanism of this compound's action is the inhibition of prolyl hydroxylase domain (PHD) enzymes, which leads to the stabilization of HIF-1α. This initiates a cascade of transcriptional activation of various downstream target genes.

Modulation of Iron Metabolism

A significant non-erythropoietic effect of this compound is its influence on iron homeostasis. By stabilizing HIFs, this compound orchestrates a coordinated response to increase iron availability for erythropoiesis and other cellular processes. This is primarily achieved through the downregulation of hepcidin, the master regulator of iron absorption and recycling.[5]

Quantitative Data on Iron Metabolism Markers

Clinical studies have consistently demonstrated this compound's impact on key markers of iron metabolism. The following table summarizes quantitative data from a meta-analysis of randomized controlled trials.[6]

| Biomarker | This compound vs. Placebo/Darbepoetin Alfa | Mean Difference (95% CI) | p-value |

| Hepcidin | Decreased | -36.62 ng/mL (-54.95 to -18.30) | < 0.001 |

| Ferritin | Decreased | -56.24 ng/mL (-77.37 to -35.11) | < 0.001 |

| Total Iron-Binding Capacity (TIBC) | Increased | 24.38 µg/dL (13.69 to 35.07) | < 0.001 |

Data from a meta-analysis by Zhang et al. (2022).[6]

Signaling Pathway: HIF-Mediated Regulation of Iron Homeostasis

This compound-induced HIF stabilization leads to transcriptional changes in several genes involved in iron uptake, transport, and storage.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ir.akebia.com [ir.akebia.com]